molecular formula C9H7F3N4 B6322820 3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline CAS No. 1220630-55-6

3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline

Cat. No. B6322820
CAS RN: 1220630-55-6
M. Wt: 228.17 g/mol
InChI Key: SXNPXCWFPPODLX-UHFFFAOYSA-N
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Description

“3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C8H8N4 . It is also known by other names such as Benzenamine, 3-(1H-1,2,4-triazol-1-yl)-, and 1-(3-Aminophenyl)-1H-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of “3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline” consists of a benzene ring attached to a 1,2,4-triazole ring via an amino group . The InChI string representation of the molecule is InChI=1S/C8H8N4/c9-7-2-1-3-8(4-7)12-6-10-5-11-12/h1-6H,9H2 .


Physical And Chemical Properties Analysis

The molecular weight of “3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline” is 160.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 56.7 Ų .

Scientific Research Applications

Green Chemistry Synthesis

The compound is utilized in the development of green chemistry synthesis methods. A novel, metal-free process for the synthesis of triazole derivatives has been reported, which is atom economical, highly selective, and environmentally benign . This method avoids traditional chromatography and isolation steps, leading to higher yields and safer handling of energetic intermediates. Such advancements are crucial for sustainable chemical production.

Antifungal Medication Development

In the field of medicine, particularly in the development of antifungal medications, triazole compounds like 3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline serve as key intermediates. They are used in the synthesis of optically active antifungal azoles, which are significant for treating fungal infections .

Agricultural Chemical Research

In agriculture, triazole derivatives are important for creating compounds that can act as growth regulators or fungicides. The synthesis techniques developed for triazoles can be applied to produce these agricultural chemicals more efficiently, contributing to better crop management and protection .

Material Science Applications

The compound finds applications in material science, particularly in the creation of coordination frameworks. It has been incorporated as a redox-active linker in Mn(II)/Cu(II) based coordination frameworks, which are studied for their electrochemical properties and potential use in electrochromic and optical devices .

Environmental Science

In environmental science, the synthesis methods involving triazoles are valued for their low environmental impact. The continuous, one-pot synthesis methods developed for triazoles, including those related to 3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline, contribute to greener production processes that are more aligned with environmental sustainability goals .

Biochemical Research

Biochemically, triazole compounds are used in proteomics research. They can be part of biochemical assays and are essential in the study of protein interactions and functions. The compound’s role in this field is pivotal for advancing our understanding of biological systems and diseases .

Future Directions

While specific future directions for “3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline” are not available, research into triazole derivatives is ongoing due to their wide range of potential applications. For instance, a study described the successful incorporation of a redox-active linker, tris (4- (1H-1,2,4-triazol-1-yl)phenyl)amine (TTPA), into Mn (II)/Cu (II) based coordination frameworks . This could potentially be used in applications of electrochromic and optical devices .

properties

IUPAC Name

3-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)6-1-7(13)3-8(2-6)16-5-14-4-15-16/h1-5H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNPXCWFPPODLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)N2C=NC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-1,2,4-Triazol-1-YL)-5-(trifluoromethyl)aniline

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